

Application Note: Diethyl Azelate as an Internal Standard for Gas Chromatographic Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative gas chromatography (GC), the use of an internal standard (IS) is a crucial technique to improve the accuracy and precision of the analysis. An internal standard is a compound of known concentration that is added to the sample, calibration standards, and quality control samples. It co-elutes with the analyte of interest and helps to correct for variations in injection volume, sample preparation, and instrument response. The ideal internal standard should be chemically similar to the analyte, well-resolved from other components in the sample, and not naturally present in the sample.

Diethyl azelate, the diethyl ester of azelaic acid, possesses several properties that make it a suitable candidate as an internal standard for the GC analysis of various semi-volatile organic compounds, particularly other aliphatic esters. Its advantages include chemical stability, appropriate volatility for GC analysis, and a molecular structure that is analogous to many compounds of interest in pharmaceutical and industrial applications. This application note provides a detailed protocol for the use of **diethyl azelate** as an internal standard in gas chromatography.

Key Properties of Diethyl Azelate



Property	Value	Reference
Molecular Formula	C13H24O4	INVALID-LINK
Molecular Weight	244.33 g/mol	INVALID-LINK
Boiling Point	172 °C at 18 mmHg	INVALID-LINK
Density	0.973 g/mL at 25 °C	INVALID-LINK
Refractive Index	n20/D 1.435	INVALID-LINK
Suitability for GC	Suitable	INVALID-LINK

Experimental Protocol: Quantification of Diethyl Sebacate using Diethyl Azelate as an Internal Standard

This protocol describes a hypothetical application for the quantification of diethyl sebacate in a non-aqueous sample matrix using **diethyl azelate** as an internal standard with GC-Flame lonization Detection (FID).

Materials and Reagents

- Analytes: Diethyl sebacate (analytical standard grade)
- Internal Standard: Diethyl azelate (analytical standard grade, ≥95% purity)
- Solvent: Ethyl acetate (HPLC grade)
- Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID), Air (FID)
- Glassware: Volumetric flasks, pipettes, GC vials with caps and septa

Instrumentation and Chromatographic Conditions

- Gas Chromatograph: Agilent 7890B GC system or equivalent
- Detector: Flame Ionization Detector (FID)



• Column: HP-5ms (30 m x 0.25 mm ID, 0.25 μm film thickness) or equivalent

• Injector: Split/splitless inlet

Injection Volume: 1 μL

Injector Temperature: 280°C

Detector Temperature: 300°C

• Oven Temperature Program:

o Initial temperature: 150°C, hold for 2 minutes

Ramp: 10°C/min to 250°C

Hold: 5 minutes at 250°C

Carrier Gas: Helium at a constant flow of 1.0 mL/min

• Split Ratio: 20:1

Preparation of Standard Solutions

- Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 50 mg of diethyl azelate and dissolve it in ethyl acetate in a 50 mL volumetric flask to obtain a concentration of 1 mg/mL.
- Analyte Stock Solution (Analyte Stock): Accurately weigh approximately 50 mg of diethyl sebacate and dissolve it in ethyl acetate in a 50 mL volumetric flask to obtain a concentration of 1 mg/mL.
- Calibration Standards: Prepare a series of calibration standards by adding a constant amount of the IS Stock to each standard and varying the concentration of the Analyte Stock, as detailed in the table below.



Calibration Level	Volume of Analyte Stock (µL)	Volume of IS Stock (μL)	Final Volume with Ethyl Acetate (mL)	Analyte Concentrati on (µg/mL)	IS Concentrati on (μg/mL)
1	10	100	1	10	100
2	25	100	1	25	100
3	50	100	1	50	100
4	100	100	1	100	100
5	200	100	1	200	100

Sample Preparation

- Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.
- Add 1 mL of the IS Stock solution (1 mg/mL diethyl azelate).
- Dilute to the mark with ethyl acetate.
- Mix thoroughly and transfer an aliquot to a GC vial for analysis.

Data Analysis

- Inject the calibration standards and the sample solution into the GC.
- Identify and integrate the peaks corresponding to diethyl azelate and diethyl sebacate.
- Calculate the response factor (RF) for each calibration standard using the following formula:
 RF = (Peak Area of Analyte / Concentration of Analyte) / (Peak Area of IS / Concentration of IS)
- Calculate the average RF from the calibration standards.
- Calculate the concentration of the analyte in the sample using the following formula:
 Concentration of Analyte = (Peak Area of Analyte / Peak Area of IS) * (Concentration of IS /



Average RF)

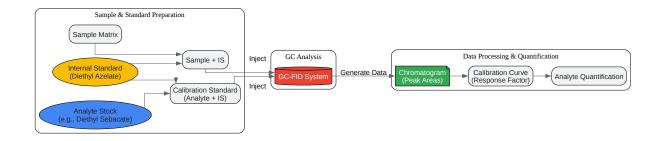
Data Presentation

The following table summarizes hypothetical data from the analysis of the calibration standards.

Calibration Level	Analyte Conc. (µg/mL)	IS Conc. (μg/mL)	Analyte Peak Area	IS Peak Area	Response Factor (RF)
1	10	100	50,000	550,000	0.909
2	25	100	126,000	555,000	0.908
3	50	100	255,000	560,000	0.911
4	100	100	515,000	558,000	0.923
5	200	100	1,040,000	562,000	0.925
Average RF	0.915				
RSD of RF (%)	0.8%	_			

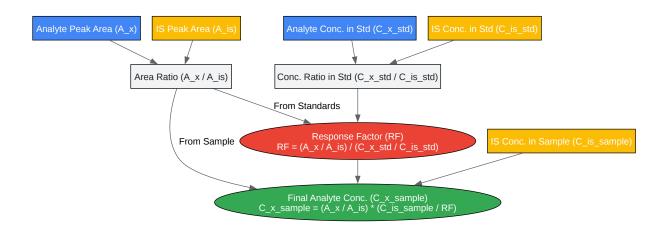
Visualizations





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Caption: Workflow for quantitative GC analysis using an internal standard.





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Caption: Logical relationship for quantification with an internal standard.

Conclusion

Diethyl azelate is a promising internal standard for the quantitative analysis of semi-volatile organic compounds, particularly other aliphatic esters, by gas chromatography. Its chemical stability and suitable chromatographic properties allow for reliable correction of variations during sample analysis. The protocol provided herein serves as a template that can be adapted and validated for specific applications in research, quality control, and drug development. The successful implementation of this method will contribute to the generation of accurate and precise quantitative data.

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